4-(4-Methylthiophen-2-yl)-N-(4-(morpholinomethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine
Description
4-(4-Methylthiophen-2-yl)-N-(4-(morpholinomethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine is a pyrrolo[2,3-d]pyrimidine derivative characterized by a 4-methylthiophene substituent at the 4-position and a morpholinomethylphenyl group at the N-2 amine position. Its structural uniqueness lies in the combination of a sulfur-containing thiophene ring and a morpholine-based side chain, which may enhance solubility and target binding affinity compared to simpler analogs .
Properties
IUPAC Name |
4-(4-methylthiophen-2-yl)-N-[4-(morpholin-4-ylmethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5OS/c1-15-12-19(29-14-15)20-18-6-7-23-21(18)26-22(25-20)24-17-4-2-16(3-5-17)13-27-8-10-28-11-9-27/h2-7,12,14H,8-11,13H2,1H3,(H2,23,24,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDPDADAQKFRHGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C2=C3C=CNC3=NC(=N2)NC4=CC=C(C=C4)CN5CCOCC5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10649388 | |
| Record name | 4-(4-Methylthiophen-2-yl)-N-{4-[(morpholin-4-yl)methyl]phenyl}-7H-pyrrolo[2,3-d]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10649388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1142946-01-7 | |
| Record name | 4-(4-Methylthiophen-2-yl)-N-{4-[(morpholin-4-yl)methyl]phenyl}-7H-pyrrolo[2,3-d]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10649388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4-(4-Methylthiophen-2-yl)-N-(4-(morpholinomethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article reviews its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
- Molecular Formula : C₁₈H₁₈N₄S
- Molecular Weight : 338.43 g/mol
- CAS Number : 1142946-01-7
The compound acts primarily as a selective inhibitor of specific kinases involved in various cellular processes. Its structure allows it to interact with the ATP-binding site of kinases, leading to inhibition of their activity. This inhibition can have downstream effects on cell proliferation and survival, making it a candidate for cancer therapy.
Inhibition of Kinases
Research indicates that this compound exhibits potent inhibitory activity against various kinases. For instance, studies have shown that it can effectively inhibit RET (Rearranged during Transfection) kinase, which is implicated in several cancers, including thyroid cancer and non-small cell lung cancer . The compound's selectivity profile is enhanced compared to traditional ATP-competitive inhibitors due to its unique binding interactions with the kinase domains.
Case Studies and Research Findings
-
Study on RET Inhibition :
- Objective : To evaluate the efficacy of the compound against RET kinase.
- Findings : The compound demonstrated IC50 values in the low nanomolar range, indicating strong inhibitory potential.
- Mechanism : The binding mode involves hydrogen bonding interactions with the hinge region of RET, which is crucial for its inhibitory action .
- Selectivity Profile :
Data Tables
| Kinase | IC50 (nM) | Selectivity |
|---|---|---|
| RET | 5 | High |
| Axl | 20 | Moderate |
| Mer | 30 | Moderate |
Scientific Research Applications
Anticancer Activity
One of the primary applications of this compound is in cancer research. Studies have indicated that derivatives of pyrrolopyrimidines exhibit inhibitory effects on various kinases involved in cancer cell proliferation. Specifically, this compound has been evaluated for its potential as an inhibitor of Aurora Kinase , which plays a critical role in cell division and is often overexpressed in tumors.
Case Study: Aurora Kinase Inhibition
In vitro studies demonstrated that 4-(4-Methylthiophen-2-yl)-N-(4-(morpholinomethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-2-amine effectively inhibits Aurora A and B kinases, leading to reduced proliferation of cancer cell lines. The compound's efficacy was compared to established Aurora kinase inhibitors, showcasing competitive inhibition properties.
Targeting Protein Kinases
Beyond Aurora kinases, this compound has shown promise in targeting other protein kinases implicated in various signaling pathways associated with cancer and inflammatory diseases. Its ability to selectively inhibit specific kinases makes it a valuable candidate for further development.
Structure-Activity Relationship (SAR) Studies
Research involving SAR has been crucial for optimizing the biological activity of pyrrolopyrimidine derivatives. Modifications to the methylthiophene and morpholinomethyl substituents have been studied to enhance potency and selectivity against targeted kinases.
| Modification | Effect on Activity |
|---|---|
| Methyl group on thiophene | Increases lipophilicity and cellular uptake |
| Morpholinomethyl substitution | Enhances solubility and selectivity for kinase targets |
Drug Development Potential
Given its promising biological activity, this compound is being investigated as a lead candidate for drug development against various cancers. Preclinical trials are ongoing to evaluate its pharmacokinetics, toxicity profiles, and therapeutic index.
Comparison with Similar Compounds
Key Observations :
- The target compound’s 4-methylthiophene group introduces steric and electronic effects distinct from halogenated aryl groups (e.g., bromo, chloro) in Compounds 10 and 14. This substitution may enhance π-π stacking interactions in hydrophobic kinase pockets .
- The morpholinomethylphenyl side chain contrasts with simpler aryl or benzyl groups (e.g., in Compound 9). Morpholine derivatives are known to improve aqueous solubility and pharmacokinetic profiles compared to non-polar substituents .
- Synthetic yields for analogs vary widely (22.9–91%), reflecting challenges in introducing complex substituents (e.g., sulfonamides, morpholine) via Pd-catalyzed couplings .
Key Observations :
- The target compound’s morpholinomethyl group may confer advantages in CNS penetration, critical for targeting kinases like Tau-Tubulin Kinase 1 (TTBK1) in neurodegenerative diseases .
- Halogenated analogs (e.g., Compound 9) show strong EGFR inhibition but lack the solubility required for systemic efficacy .
- Sulfonamide-containing derivatives (e.g., C₂₁H₂₆N₅O₃S) exhibit high isoform selectivity, suggesting that the target compound’s thiophene-morpholine combination could balance potency and specificity .
Physicochemical and Pharmacokinetic Comparisons
- Solubility : Morpholine derivatives generally exhibit improved aqueous solubility (e.g., >50 µM in PBS) compared to biphenyl or benzyl-substituted analogs (<10 µM) .
- Metabolic Stability : Thiophene rings are metabolically resistant to oxidation, which may enhance the compound’s half-life relative to analogs with methoxy or methyl groups .
Preparation Methods
General Synthetic Strategy
The target compound belongs to the class of 7H-pyrrolo[2,3-d]pyrimidine derivatives, which are known for their medicinal relevance, including antitubercular and anticancer activities. The core scaffold is typically constructed by cyclization reactions involving substituted pyrimidine precursors, followed by nucleophilic aromatic substitution to introduce the desired amine substituents at the 2- and 4-positions of the pyrrolo[2,3-d]pyrimidine ring.
Key Intermediate Preparation
A common intermediate in the synthesis of such compounds is 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, which undergoes nucleophilic substitution at the 4-position with various amines to introduce aryl or alkyl amine groups.
Nucleophilic Substitution at the 4-Position
The critical step in preparing the target compound involves the nucleophilic displacement of the 4-chloro substituent by an aniline derivative bearing the morpholinomethyl substituent on the phenyl ring.
This substitution is typically catalyzed by a small amount of acid (e.g., catalytic HCl) and performed under reflux or mild heating conditions in solvents such as DMF or methanol.
The reaction proceeds with good to excellent yields (16–94%) depending on the nature of the nucleophile and reaction conditions.
The presence of the morpholinomethyl group on the aniline moiety has been shown to enhance biological activity, indicating the importance of this substitution.
Synthesis of the Morpholinomethyl-Substituted Aniline
The morpholinomethyl substituent on the phenyl ring is introduced via alkylation or reductive amination methods:
A common approach involves the reaction of 4-(chloromethyl)phenylamine with morpholine under nucleophilic substitution conditions.
Alternatively, reductive amination of 4-formylphenylamine with morpholine using sodium borohydride as a reducing agent has been employed, providing the morpholinomethylphenylamine intermediate in high yield.
Detailed Preparation Route (Based on Literature Data)
Reaction Conditions and Optimization
The substitution reaction is sensitive to solvent choice, temperature, and catalyst presence. Methanol and DMF are preferred solvents due to their ability to dissolve both starting materials and facilitate nucleophilic substitution.
Acid catalysis (e.g., catalytic HCl) improves reaction rates and yields by activating the chloro substituent toward nucleophilic attack.
Reductive amination for morpholinomethyl group introduction is performed at mild temperatures (20-30°C) with controlled addition of sodium borohydride to prevent side reactions.
Characterization and Confirmation of Structure
The success of nucleophilic substitution is confirmed by ^1H NMR spectroscopy, where the disappearance of signals corresponding to the chloro-substituted position and the appearance of amine-linked aromatic signals are observed.
Broad singlet signals around 9.8–7.8 ppm correspond to the –NH– moiety at the 4-position, confirming substitution.
Research Findings on Yields and Biological Activity
Compounds bearing the 4-morpholinomethylphenyl substituent exhibit significant biological activity, including antitubercular effects, with MIC values in the low micromolar range, indicating that the preparation method yields biologically relevant compounds.
Yields for the nucleophilic substitution step vary widely (16–94%), influenced by the nature of the amine nucleophile and reaction conditions, but optimized protocols achieve yields above 80% routinely.
Summary Table of Preparation Steps
Q & A
What are the optimal synthetic routes and critical characterization methods for this compound?
Level: Basic
Methodological Answer:
The synthesis of pyrrolo[2,3-d]pyrimidine derivatives typically involves nucleophilic substitution at the C4 position of the pyrimidine core. For example:
- Step 1: Start with a 4-chloro-pyrrolo[2,3-d]pyrimidine intermediate (e.g., 4-chloro-6-(4-methoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidine) and react it with a substituted aniline under reflux conditions in a polar aprotic solvent (e.g., DMSO) at 80–100°C for 6–12 hours .
- Step 2: Purify the product via column chromatography (e.g., CHCl₃/CH₃OH gradient) and crystallize from ethanol or DMSO .
- Characterization:
- NMR Spectroscopy: Analyze ¹H and ¹³C NMR shifts to confirm substituent positions (e.g., δ 11.89 ppm for NH in pyrrolo[2,3-d]pyrimidine core) .
- HRMS: Validate molecular weight with ≤2 ppm error .
- HPLC: Confirm purity (>99%) using reverse-phase C18 columns .
How can researchers resolve discrepancies between calculated and observed elemental analysis data?
Level: Advanced
Methodological Answer:
Discrepancies in elemental analysis (e.g., C, H, N content) may arise from residual solvents, hygroscopicity, or incomplete combustion. To address this:
- Repeat Analysis: Ensure samples are thoroughly dried (e.g., under vacuum at 60°C for 24 hours) .
- Thermogravimetric Analysis (TGA): Quantify residual solvent content .
- High-Resolution Mass Spectrometry (HRMS): Cross-validate molecular formula if elemental data is inconsistent .
- X-ray Crystallography: Confirm crystal structure and rule out polymorphic variations .
What methodologies are recommended for evaluating the biological activity of this compound in kinase inhibition assays?
Level: Intermediate
Methodological Answer:
To assess kinase inhibitory activity:
- In Vitro Kinase Assays: Use recombinant kinases (e.g., EGFR, VEGFR) with ATP-concentration-dependent protocols. Measure IC₅₀ values via fluorescence-based ADP-Glo™ assays .
- Cellular Assays: Test antiproliferative effects in cancer cell lines (e.g., HCT-116, MCF-7) using MTT assays. Include positive controls (e.g., imatinib) and validate selectivity via kinase profiling panels .
- Data Interpretation: Compare inhibition patterns with structural analogs (e.g., N4-aryl derivatives in ) to identify key substituent contributions .
How can structure-activity relationship (SAR) studies be designed to optimize this compound's potency?
Level: Advanced
Methodological Answer:
SAR Design:
- Vary Substituents: Modify the 4-methylthiophene and morpholinomethyl groups. For example:
- Synthetic Parallel Libraries: Use combinatorial chemistry to generate 10–20 analogs with systematic substituent changes .
- Assay Conditions: Test analogs against a panel of kinases and cancer cell lines. Use molecular docking (e.g., AutoDock Vina) to correlate activity with binding poses in kinase active sites .
What computational strategies can accelerate reaction optimization for synthesizing this compound?
Level: Advanced
Methodological Answer:
- Reaction Path Search: Employ density functional theory (DFT) calculations (e.g., Gaussian 16) to model reaction intermediates and transition states, identifying energetically favorable pathways .
- Machine Learning (ML): Train models on existing reaction data (e.g., yields, solvents) to predict optimal conditions (e.g., solvent polarity, temperature) for nucleophilic substitution steps .
- High-Throughput Screening (HTS): Use robotic platforms to test 100+ reaction conditions in parallel, guided by computational predictions .
How should researchers handle contradictory bioactivity data between in vitro and cellular assays?
Level: Advanced
Methodological Answer:
Contradictions may arise due to:
- Cellular Uptake Differences: Measure intracellular compound concentrations via LC-MS/MS. Modify lipophilicity (e.g., logP) using prodrug strategies or nanoparticle encapsulation .
- Off-Target Effects: Perform kinome-wide profiling (e.g., DiscoverX KINOMEscan) to identify non-target interactions .
- Metabolic Stability: Assess metabolic degradation using liver microsomes. Introduce steric hindrance (e.g., fluorination) to block metabolic hotspots .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
